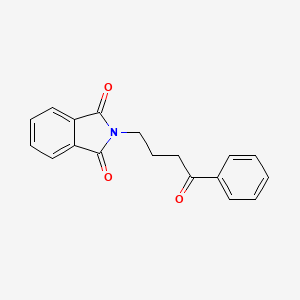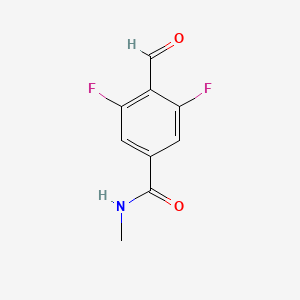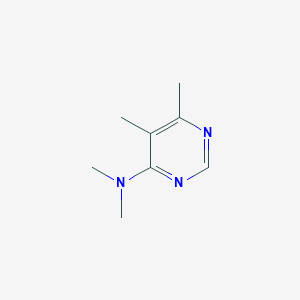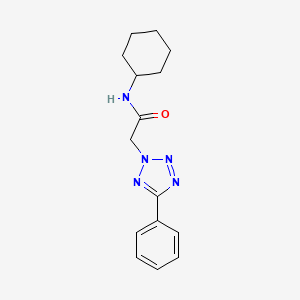
Phthalimide, N-(3-benzoylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimide, N-(3-benzoylpropyl)-: is a derivative of phthalimide, an important class of biologically active N-heterocycles. Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phthalimides can be synthesized through various methods, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes, amidation of phthalic acid or anhydride by primary amines, and annulations involving maleimide . For Phthalimide, N-(3-benzoylpropyl)-, a common synthetic route involves the reaction of phthalimide with 3-benzoylpropylamine under appropriate conditions to form the desired product.
Industrial Production Methods: Industrial production of phthalimides often involves the use of continuous processes. For example, phthalimide can be synthesized from phthalic anhydride and ammonia in a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures . Similar methods can be adapted for the production of Phthalimide, N-(3-benzoylpropyl)-, with specific adjustments to accommodate the benzoylpropyl group.
Análisis De Reacciones Químicas
Types of Reactions: Phthalimide, N-(3-benzoylpropyl)-, like other phthalimides, can undergo various chemical reactions, including:
Oxidation: Phthalimides can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert phthalimides to corresponding amines.
Substitution: N-alkylation and N-arylation reactions are common, where the nitrogen atom is substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-aryl phthalimides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Phthalimide, N-(3-benzoylpropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, phthalimide derivatives have been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes .
Comparación Con Compuestos Similares
Phthalimide: The parent compound, known for its use in the Gabriel synthesis of primary amines.
N-alkylphthalimides: Similar compounds with alkyl groups attached to the nitrogen atom, used in organic synthesis.
N-arylphthalimides: Compounds with aryl groups attached to the nitrogen atom, also used in organic synthesis.
Uniqueness: Phthalimide, N-(3-benzoylpropyl)-, is unique due to the presence of the benzoylpropyl group, which can impart distinct chemical and biological properties compared to other phthalimide derivatives. This uniqueness can be leveraged in the development of new materials and pharmaceuticals with specific desired properties .
Propiedades
IUPAC Name |
2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDLNCUEDXJSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)
![2-(cyclopentylsulfanyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide](/img/structure/B2738328.png)
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![[(5-Bromopyridin-2-yl)methyl]dimethylamine](/img/structure/B2738332.png)
![2-[({[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2738333.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(2-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)


![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2738342.png)

![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)
